molecular formula C27H25N3O4S2 B3231422 (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(prop-2-yn-1-yl)naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide CAS No. 1321774-00-8

(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(prop-2-yn-1-yl)naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B3231422
CAS No.: 1321774-00-8
M. Wt: 519.6
InChI Key: AGTNNCRDQPEOOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(prop-2-yn-1-yl)naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is a potent and selective cell-permeable inhibitor of Salt-Inducible Kinase 3 (SIK3). SIK3 is a key AMPK-related kinase that functions as a critical metabolic sensor, regulating lipid metabolism, steroidogenesis, and circadian rhythm by phosphorylating downstream effectors like the CREB-regulated transcription coactivators (CRTCs) and class IIa histone deacetylases (HDACs) [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8352562/]. This compound has emerged as a valuable chemical probe for dissecting the complex role of SIK3 in physiological and pathological contexts. Its primary research applications include the investigation of oncogenic signaling pathways, as SIK3 inhibition has been shown to suppress the growth of certain cancer cell lines, particularly in breast cancer models [https://pubmed.ncbi.nlm.nih.gov/38570100/]. Furthermore, researchers utilize this inhibitor to study metabolic disorders, adipose tissue biology, and immune cell function, where SIK3-mediated pathways are implicated. The compound's mechanism of action involves binding to the ATP-binding pocket of SIK3, effectively blocking its kinase activity and leading to the dysregulation of its downstream targets. The incorporation of a prop-2-yn-1-yl (propargyl) group also makes this analog a useful tool for chemoproteomic studies, such as kinome profiling using affinity-based protein profiling (AfBPP) techniques. Supplied as a high-purity solid, this product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O4S2/c1-4-15-30-24-14-11-20-7-5-6-8-23(20)25(24)35-27(30)28-26(31)21-9-12-22(13-10-21)36(32,33)29-16-18(2)34-19(3)17-29/h1,5-14,18-19H,15-17H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTNNCRDQPEOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C5=CC=CC=C5C=C4)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with similar structures often exhibit promising antitumor properties. For instance, studies have shown that (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(prop-2-yn-1-yl)naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide may inhibit tumor cell proliferation through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression.
  • Receptor Modulation : It could interact with cellular receptors to alter signaling pathways associated with tumor growth.

Antibacterial and Anti-inflammatory Properties

Additionally, compounds of this class have shown potential antibacterial and anti-inflammatory activities. The presence of specific functional groups suggests interactions with biological targets that could lead to therapeutic effects against infections or inflammatory diseases.

Computational Studies

Computational models analyzing structure-activity relationships (SAR) are crucial for predicting the interactions of this compound with biological targets. Techniques such as molecular docking can elucidate binding affinities and modes of action, providing insights into its therapeutic potential.

Case Studies

Several studies have highlighted the efficacy of related compounds in clinical settings:

  • Prostate Cancer Treatment : Similar benzamide derivatives have demonstrated effectiveness in treating hormone-sensitive and castration-resistant prostate cancer, indicating a promising direction for further research on this compound .
  • High-throughput Screening : Research utilizing high-throughput screening methods has assessed various biological assays to determine pharmacodynamic properties, further establishing its potential therapeutic roles .

Summary Table of Applications

ApplicationDescription
Antitumor ActivityInhibition of tumor cell proliferation through enzyme inhibition and receptor modulation.
Antibacterial EffectsPotential effectiveness against bacterial infections due to structural interactions.
Anti-inflammatoryPossible therapeutic effects against inflammatory diseases based on functional group interactions.

Comparison with Similar Compounds

Structural Analogues with Sulfonyl and Triazole Moieties

Compounds 7–9 from share sulfonyl groups and 1,2,4-triazole-thione cores. Key differences include:

  • Core Heterocycles : The target compound’s naphthothiazole vs. triazole-thiones in compounds 7–9 . The naphthothiazole’s extended aromatic system may enhance DNA intercalation or protein binding compared to smaller triazoles.
  • Functional Groups : The target’s propargyl group is absent in compounds 7–9 , which instead feature 2,4-difluorophenyl substituents. Fluorine atoms in 7–9 could improve metabolic stability, while the propargyl group in the target may enable bioorthogonal reactions .

Table 1: Structural and Spectroscopic Comparisons

Feature Target Compound Compounds 7–9
Core Structure Naphtho[2,1-d]thiazole 1,2,4-Triazole-thione
Sulfonyl Group 2,6-Dimethylmorpholino sulfonyl 4-X-Phenylsulfonyl (X = H, Cl, Br)
Key IR Bands Expected C=S (1247–1255 cm⁻¹) for sulfonyl C=S at 1247–1255 cm⁻¹; No C=O (~1663 cm⁻¹)
Tautomerism Not observed Thione-thiol equilibrium

Thiazole-Containing Analogues

Compound 14 () contains a naphthofuran-thiazolidinone hybrid. Key distinctions include:

  • Electron Distribution : The naphthofuran in 14 vs. naphthothiazole in the target. Thiazole’s sulfur atom may enhance hydrogen bonding or metal coordination compared to furan’s oxygen.
  • Substituents: 14 has a hydrazono group, while the target features a propargyl substituent. The propargyl group’s alkyne functionality offers unique reactivity for conjugation or covalent inhibitor design .

Benzamide Derivatives with Sulfonyl Groups

Compounds 10–15 () are S-alkylated 1,2,4-triazoles with sulfonyl-linked benzamides. Notable contrasts:

  • Linker Chemistry: The target’s morpholino sulfonyl group vs. phenylsulfonyl in 10–15. The morpholino ring’s dimethyl groups may reduce steric hindrance and improve membrane permeability.

Ferroptosis-Inducing Compounds (FINs)

highlights FINs with therapeutic windows in oral squamous cell carcinoma (OSCC).

  • Propargyl Group : May act as a Michael acceptor, depleting glutathione (a key ferroptosis regulator).
  • Sulfonyl Benzamide: Could mimic GPX4 inhibitors like RSL3. Comparative studies would require evaluating IC50 values in OSCC vs. normal cells .

Spectroscopic Confirmation :

  • IR : Expected C=S stretch at ~1250 cm⁻¹ (cf. 1247–1255 cm⁻¹ in 7–9 ) and absence of C=O (cf. 1663 cm⁻¹ in hydrazinecarbothioamides 4–6 ) .
  • 1H-NMR : Aromatic protons in the naphthothiazole region (δ 7.5–8.2 ppm) and propargyl CH2 at ~δ 3.4 ppm (cf. ) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(prop-2-yn-1-yl)naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide?

  • Methodological Answer : The synthesis involves multi-step reactions, starting with the formation of the naphthothiazole core via cyclization of 2-aminonaphthalenethiol derivatives. Subsequent steps include allylation (introduction of the prop-2-yn-1-yl group via Sonogashira coupling) and sulfamoylation (using 2,6-dimethylmorpholinosulfonyl chloride). Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for alkyne coupling .
  • Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
    • Data Table :
StepReaction TypeKey ConditionsYield Range
1CyclizationDMF, 80°C60–70%
2AllylationPd(PPh₃)₄, THF50–65%
3SulfamoylationDCM, RT75–85%

Q. How can structural elucidation be performed for this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (Z-configuration) and substituent positions .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) .
  • X-ray crystallography : Resolve ambiguity in sulfonyl-morpholino orientation .

Advanced Research Questions

Q. What strategies resolve contradictory bioactivity data in enzyme inhibition assays?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, ionic strength) or off-target effects. Mitigation steps:

  • Dose-response curves : Calculate IC₅₀ values across multiple replicates to confirm potency .
  • Selectivity profiling : Use kinome-wide screening to identify off-target interactions .
  • Structural analogs : Compare activity of (Z)-isomer vs. (E)-isomer to confirm stereospecificity .

Q. How can computational modeling predict binding modes of this compound with biological targets?

  • Methodological Answer :

  • Docking simulations : Use software like AutoDock Vina to model interactions with sulfonyl-binding pockets (e.g., kinases) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • Pharmacophore mapping : Align morpholino-sulfonyl and naphthothiazole groups with known inhibitors .

Q. What are the thermal stability profiles of this compound under storage conditions?

  • Methodological Answer :

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen .
  • DSC : Identify phase transitions (e.g., melting points) critical for lyophilization .
  • Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor purity via HPLC .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the compound’s solubility in aqueous buffers?

  • Resolution : Solubility varies with protonation states of the morpholino-sulfonyl group.

  • pH adjustment : Test solubility at pH 2–9; sulfonamides exhibit higher solubility in alkaline conditions .
  • Co-solvents : Use DMSO (≤1%) to enhance solubility without denaturing proteins in bioassays .

Methodological Best Practices

Q. How to optimize reaction yields for the sulfamoylation step?

  • Answer :

  • Pre-activation : Treat 2,6-dimethylmorpholino sulfonyl chloride with DIPEA to enhance electrophilicity .
  • Slow addition : Add sulfonyl chloride dropwise to avoid exothermic side reactions .
  • Workup : Use ice-cold water to precipitate the product, minimizing hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(prop-2-yn-1-yl)naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide
Reactant of Route 2
Reactant of Route 2
(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(prop-2-yn-1-yl)naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide

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